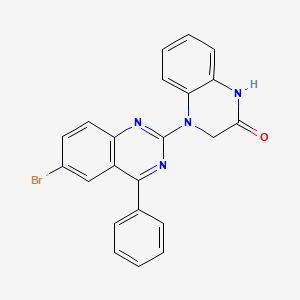

4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one

描述

属性

IUPAC Name |

4-(6-bromo-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)26-22(25-17)27-13-20(28)24-18-8-4-5-9-19(18)27/h1-12H,13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHIPQFGCYCBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-4-phenylquinazoline with 3,4-dihydroquinoxalin-2(1H)-one under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

化学反应分析

Types of Reactions

4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.

科学研究应用

Anticancer Applications

1. Mechanistic Insights:

Research has demonstrated that quinazoline derivatives can inhibit key signaling pathways involved in cancer progression. For instance, studies indicate that the presence of bromine at the 6-position enhances the anticancer activity by improving interactions with the epidermal growth factor receptor (EGFR) and its mutated forms. Molecular docking studies reveal that these compounds can form hydrogen bonds with critical residues in the active site of EGFR, suggesting a mechanism of action that disrupts tumor cell proliferation .

2. Structure-Activity Relationship:

The structure-activity relationship (SAR) studies show that variations in the quinazoline scaffold significantly affect biological activity. For example, different substitutions on the quinazoline ring have been correlated with varying levels of cytotoxicity against cancer cell lines. Compounds with specific substitutions exhibit lower IC50 values, indicating higher potency against tumor cells compared to non-tumorigenic cells .

Case Study:

A recent study synthesized several derivatives of quinazoline and evaluated their cytotoxic effects against various cancer cell lines. The compound 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one showed significant selectivity towards cancer cells with an IC50 value lower than 100 µM, highlighting its potential as a lead compound for further development .

Anti-inflammatory Properties

Quinazolines are also being investigated for their anti-inflammatory effects. The compound has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro assays have shown promising results in inhibiting COX-II activity, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

Recent investigations have suggested that quinazoline derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored, with some derivatives showing effectiveness against resistant strains. This aspect is particularly relevant given the rising concern over antibiotic resistance in clinical settings .

Summary Table of Biological Activities

作用机制

The mechanism of action of 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

相似化合物的比较

Structural Analogs and Antitumor Activity

The compound belongs to the 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one family, which has been systematically modified to improve efficacy. Key analogs and their properties are summarized below:

Key Observations :

- C-Ring Lactam vs. Piperidine : Replacing the piperidine C-ring in early leads (e.g., 1a) with a lactam (3,4-dihydropyrazin-2(1H)-one) improved potency by 3–6-fold, likely due to enhanced hydrogen-bonding and conformational rigidity .

- Substituent Effects : Bromo and chloro groups at position 6/2 of the quinazoline ring optimize steric and electronic interactions with tubulin’s colchicine-binding site, while methoxy groups (e.g., at position 7) improve solubility .

Mechanism of Action vs. Established Tubulin Inhibitors

The compound shares mechanistic similarities with CA-4 but diverges from classical tubulin inhibitors like colchicine and paclitaxel:

- CA-4 Analogy : Induces G2/M phase arrest and disrupts tumor vasculature, mirroring CA-4’s effects .

- Colchicine-Site Binding : Unlike taxanes (which stabilize microtubules), it inhibits tubulin polymerization by targeting the colchicine domain, a feature shared with CA-4 and verubulin .

- Resistance Profile: Reduced susceptibility to multidrug resistance (MDR) mechanisms compared to paclitaxel, attributed to its non-overlapping binding site .

Substituent-Driven Pharmacological Optimization

Modifications to the quinoxalin-2(1H)-one and quinazoline moieties significantly impact bioactivity:

- Quinoxalinone Modifications: Monocarboxylic Derivatives (e.g., C4): Exhibit strong hydrogen bonding with Tyr2, Arg116, and Arg139 in docking studies, critical for sGC activation (though in vitro results were inconsistent) . Dicarboxylic Derivatives (e.g., C10–C13): Additional carboxyl groups target hydrophilic/hydrophobic pockets, improving binding affinity .

- Quinazoline Substitutions: Electron-Withdrawing Groups (Br, Cl): Enhance electrophilicity and tubulin-binding kinetics . Aryl/Amino Groups (e.g., 6l, 6m): Improve pharmacokinetic properties but may reduce potency compared to halogenated analogs .

Comparative Physicochemical Properties

| Property | Target Compound | 6a | CA-4 |

|---|---|---|---|

| Molecular Weight (g/mol) | 432.3 | 407.8 | 316.3 |

| LogP (Predicted) | 3.8 | 3.2 | 3.5 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Rotatable Bonds | 3 | 4 | 5 |

| Solubility (µM) | ~50 | ~100 | ~10 |

Insights :

- Fewer rotatable bonds suggest improved metabolic stability over CA-4 .

生物活性

The compound 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one is a notable member of the quinazoline derivatives, characterized by a fused bicyclic structure that includes both a quinazoline ring and a dihydroquinoxaline moiety. Its unique chemical properties stem from the presence of a bromine atom at the 6-position and a phenyl group at the 4-position of the quinazoline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry due to its diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory effects.

The structural formula of the compound can be represented as follows:

This indicates that the compound contains various functional groups that contribute to its reactivity and biological activity.

Anticancer Activity

Quinazoline derivatives, including our compound of interest, have been extensively studied for their anticancer properties. The biological activity of This compound has been evaluated in various cancer cell lines. For instance:

- Cell Viability Assays : The compound showed significant antiproliferative activity against several human cancer cell lines, including COLO205 (colorectal adenocarcinoma), A498 (renal cell carcinoma), H460 (non-small-cell lung cancer), and Hep3B (liver cancer). The IC50 values for these activities ranged from 0.4 to 1.0 μM, indicating potent anticancer effects .

The mechanism by which this compound exerts its anticancer effects may involve:

- Microtubule Inhibition : Similar compounds have demonstrated inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Targeting Specific Pathways : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer proliferation, such as EGFR (Epidermal Growth Factor Receptor), establishing hydrogen bonds that enhance binding affinity .

Antimicrobial Activity

In addition to its anticancer properties, This compound has exhibited antimicrobial activity against various pathogens. Preliminary studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria. The agar dilution method has been employed to assess its antibacterial potency against several strains .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural features. A comparative analysis with similar compounds highlights the unique contributions of specific substituents:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Bromoquinazoline | Structure | Lacks dihydroquinoxaline moiety; primarily used in medicinal chemistry. |

| 3-(Phenyl)quinoxalin-2(1H)-one | Structure | Exhibits different biological activities; simpler structure without bromine substitution. |

| 2-Aminoquinazoline | Structure | Contains an amino group; known for antitumor properties but lacks bromination. |

The presence of both bromine and the dihydroquinoxaline structure enhances the biological activity and therapeutic potential of this compound compared to others.

Case Studies

Recent studies have investigated the pharmacokinetics and toxicity profiles of quinazoline derivatives similar to This compound . These studies include:

- ADMET Profiling : Research indicates favorable absorption, distribution, metabolism, excretion, and toxicity profiles for these compounds, suggesting good drug-likeness and bioavailability with minimal cardiotoxic side effects .

- In Vivo Studies : Animal models have demonstrated the efficacy of similar compounds in reducing tumor growth without significant adverse effects on normal tissues .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for regioselective preparation of 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one?

- Methodological Answer : Regioselective synthesis can be achieved via cyclocondensation of monosubstituted o-phenylenediamines with activated aroylpyruvates. For example, using DMF with additives like sp-TsOH or HOBt/DIC enables predictable regioselectivity (72–97% yield) by controlling reaction pathways (e.g., keto-enamine tautomer stabilization) . Optimize conditions by varying substituents (e.g., electron-withdrawing groups on the quinazoline ring) to direct regiochemistry .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks based on quinoxalinone (δ 3.5–4.5 ppm for dihydro protons) and quinazoline (δ 7.5–8.5 ppm for aromatic protons) moieties .

- X-ray crystallography : Refine using SHELXL for small-molecule structures, leveraging hydrogen-bonding patterns (e.g., pseudo-rings from keto-enamine tautomers) to validate planar geometry .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .

Q. What spectroscopic techniques are critical for monitoring reaction progress during synthesis?

- Methodological Answer :

- TLC/MS : Track intermediates using silica gel plates (ethyl acetate/hexane) and ESI-MS for real-time mass detection .

- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) for lactam (quinoxalinone) and quinazoline rings .

Advanced Research Questions

Q. How does the 6-bromo substituent influence antitumor activity compared to other halogenated analogues?

- Methodological Answer : The bromine atom enhances tubulin-binding affinity by increasing hydrophobic interactions with the colchicine site. Compare GI₅₀ values: Bromo-substituted derivatives (e.g., 0.53–2.01 nM in NCI-60 cell lines) show 3–6× higher potency than chloro analogues due to improved target residence time . Validate via competitive binding assays with [³H]colchicine .

Q. What experimental approaches resolve contradictions in reported antiproliferative data across cell lines?

- Methodological Answer :

- Dose-response profiling : Use 10-dose assays (e.g., NCI-60 protocol) to account for cell line-specific permeability or metabolic stability .

- Mechanistic studies : Perform cell-cycle analysis (flow cytometry) to confirm G2/M arrest (indicative of tubulin disruption) and rule off-target effects .

- Solubility corrections : Adjust DMSO concentrations (<0.1% v/v) to prevent false negatives from aggregation .

Q. How can crystallographic data clarify the role of the 3,4-dihydroquinoxalin-2(1H)-one moiety in target binding?

- Methodological Answer : Co-crystallize the compound with tubulin or BRD4 bromodomains. Use SHELX for refinement and ORTEP-3 for visualizing hydrogen bonds (e.g., lactam carbonyl to Lys352 in tubulin) . Compare with CA-4 (combretastatin A-4) co-crystals to identify shared pharmacophores .

Q. What in vivo study designs are optimal for evaluating antitumor efficacy and vascular disruption?

- Methodological Answer :

- Xenograft models : Administer 1–10 mg/kg (i.p. or oral) in HCT-116 or MDA-MB-231 tumors; monitor tumor volume and vasculature via H&E staining .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and metabolite stability (e.g., CYP3A4 liver microsomes) to correlate exposure with efficacy .

Q. How can structure-activity relationship (SAR) studies optimize metabolic stability without compromising potency?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。